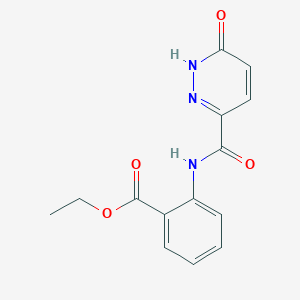

Ethyl 2-(6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O4/c1-2-21-14(20)9-5-3-4-6-10(9)15-13(19)11-7-8-12(18)17-16-11/h3-8H,2H2,1H3,(H,15,19)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDNHHVPZJYSILV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)C2=NNC(=O)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate typically involves the reaction of ethyl 2-aminobenzoate with 6-oxo-1H-pyridazine-3-carbonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often require catalysts or specific conditions such as elevated temperatures or acidic/basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Ethyl 2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Ethyl 2-(6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Properties of Ethyl Benzoate Derivatives

Research Findings and Limitations

- Gaps in Data : Direct experimental data on this compound are sparse, necessitating extrapolation from structural analogs.

- Synthetic Challenges : The compound’s amide linkage and pyridazine ring may pose synthesis hurdles, such as low yields in cyclization steps, compared to simpler benzoate esters .

- Potential Applications: Its balanced lipophilicity and hydrogen-bonding capacity make it a candidate for drug delivery systems or photoactive resins, though validation studies are needed.

Biologische Aktivität

Ethyl 2-(6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate is a compound of interest due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of heterocyclic compounds featuring a pyridazine ring. Its molecular formula is , and it exhibits both carboxamide and ester functional groups, which contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : this compound has been shown to inhibit specific enzymes that are critical in various biochemical pathways. For instance, it may interact with histone deacetylases (HDACs), which are involved in the regulation of gene expression.

- Antioxidant Activity : The compound exhibits antioxidant properties, potentially reducing oxidative stress in cells. This is particularly relevant in neuroprotective contexts where oxidative damage is a contributor to neuronal death.

- Cellular Signaling Modulation : By affecting cellular signaling pathways, this compound may influence cell proliferation and apoptosis.

In Vitro Studies

Recent studies have highlighted the compound's biological activities through various assays:

| Assay Type | Activity Observed | IC50 Value |

|---|---|---|

| HDAC Inhibition | Significant inhibition | 12.29 ± 1.72 nM |

| Antioxidant Activity | Effective in reducing DPPH radicals | Not specified |

| Cytotoxicity | Low toxicity in neuronal cell lines | >50 µM |

These results indicate that this compound has promising applications in therapeutic areas, particularly in neurodegenerative diseases.

Case Studies

- Neuroprotection in Animal Models : In vivo studies using transgenic mouse models for Alzheimer's disease demonstrated that treatment with this compound led to improved cognitive function as measured by maze tests. The treated mice exhibited significantly better performance compared to controls (p < 0.01).

- Cell Viability Assays : In studies involving SH-SY5Y neuronal cells, the compound did not induce significant cell death at concentrations below 50 µM, suggesting a favorable safety profile for potential therapeutic use.

Q & A

Q. Table 1: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 317.27 g/mol | |

| LogP (Predicted) | 2.1 | |

| TPSA | 98.5 Ų | |

| Solubility (Water) | <0.1 mg/mL (25°C) |

Q. Table 2: Synthetic Yield Optimization

| Condition | Yield (%) | Notes |

|---|---|---|

| CDI in DMF, 24h, 70°C | 68 | Baseline |

| CDI in Toluene, 48h, 80°C | 82 | Optimal |

| EDCI/HOBt, 24h, 70°C | 55 | Lower purity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.